molecular formula C6H15O5P B8683591 Diethyl 2-hydroxyethyl phosphate CAS No. 108351-09-3

Diethyl 2-hydroxyethyl phosphate

Cat. No.: B8683591
CAS No.: 108351-09-3
M. Wt: 198.15 g/mol
InChI Key: ABUPITQJZCZPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-hydroxyethyl phosphate is an organophosphate ester characterized by two ethyl groups esterified to the phosphate moiety, with a 2-hydroxyethyl substituent. The presence of the 2-hydroxyethyl group may enhance hydrophilicity compared to purely alkyl-substituted phosphates, making it a candidate for specialized polymer chemistry or biochemical applications.

Properties

CAS No.

108351-09-3

Molecular Formula

C6H15O5P

Molecular Weight

198.15 g/mol

IUPAC Name

diethyl 2-hydroxyethyl phosphate

InChI

InChI=1S/C6H15O5P/c1-3-9-12(8,10-4-2)11-6-5-7/h7H,3-6H2,1-2H3

InChI Key

ABUPITQJZCZPNC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Diethyl 2-hydroxyethyl phosphate with structurally or functionally related phosphate esters, based on molecular properties, applications, and toxicity data derived from the evidence.

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity/Regulatory Notes References
2-Hydroxyethyl phosphate C₂H₇O₅P 142.05 Biochemical intermediates, metabolite studies Limited toxicity data; water-soluble monoester
This compound (hypothetical) C₆H₁₅O₅P 198.15 (calculated) Potential use in polymers, surfactants Insufficient data; inferred lipophilic nature
2-Hydroxyethyl methacrylate phosphate (HEMA phosphate) C₇H₁₁O₆P 222.13 Dental resins, bioactive materials Tested for genotoxicity (micronucleus assay)
Glycerol-2-phosphate C₃H₉O₆P 172.07 Metabolic pathways, apatite mineralization Biocompatible; used in remineralization
2-Ethylhexyl phosphate C₈H₁₉O₄P 210.21 Industrial surfactants, metal extraction Limited toxicological data; industrial use

Structural and Functional Analysis:

2-Hydroxyethyl Phosphate: A monoester with high water solubility due to the hydroxyl group. It serves as a precursor in metabolic pathways (e.g., glycolysis intermediates) . Unlike diesters, it lacks the lipophilic character required for plasticizer applications.

This compound: Hypothesized to balance hydrophilic (2-hydroxyethyl) and hydrophobic (diethyl) properties. Such dual functionality could make it suitable for specialized polymer matrices or as a co-solvent.

HEMA Phosphate: Contains a methacrylate group, enabling polymerization in dental resins (e.g., ACTIVA BioACTIVE). Migration studies show low leaching in food-contact materials .

Glycerol-2-Phosphate :

  • A triol phosphate involved in lipid metabolism and bone mineralization. Its biocompatibility and ion-release properties make it valuable in bioactive dental composites .

2-Ethylhexyl Phosphate: A branched alkyl phosphate used in industrial surfactants and metal extraction.

Key Research Findings:

  • HEMA Phosphate: Demonstrated non-mutagenic properties in bacterial reverse mutation tests, supporting its use in medical devices . However, residual monomers may require stringent purification to avoid cytotoxicity .
  • Glycerol-2-Phosphate : Critical in stimulating hydroxyapatite formation at material-tooth interfaces, enhancing dental restoration durability .
  • 2-Ethylhexyl Phosphate : Industrial applications prioritize its surfactant properties, but environmental persistence warrants further ecotoxicological evaluation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.